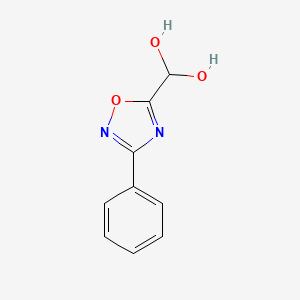

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been performed by several research groups . The synthesis involves the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride . The synthesized compounds were confirmed by spectroscopic techniques .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, includingThis compound, is characterized by the presence of two nitrogen atoms and one oxygen atom in a five-membered heterocyclic ring . The presence of these atoms allows for hydrogen bond acceptor properties, with nitrogen being a stronger hydrogen bond acceptor than oxygen . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen

Light-Emitting Device Applications

Tetraphenylmethane-based compounds, including those with oxadiazole groups, have been studied for their potential in light-emitting devices. These compounds exhibit properties like high onset glass transition temperatures and crystallize well above 200 °C, making them suitable for such applications (Yeh et al., 2001).

Synthesis and Chemical Transformations

Oxadiazole derivatives have been synthesized and used in various chemical transformations. For example, 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole reacted with amines to produce fused s-triazoles, showing the versatility of these compounds in synthetic chemistry (Sasaki, Ohno, & Ito, 1984).

Photoluminescent Properties

1,3,4-Oxadiazole derivatives have been explored for their mesomorphic behavior and photoluminescent properties. These compounds are of interest in the field of liquid crystals and could be used in display technologies (Han, Wang, Zhang, & Zhu, 2010).

Potential Anticancer Agents

Certain 1,2,4-oxadiazoles have shown promise as apoptosis inducers and potential anticancer agents. These compounds demonstrated activity against specific cancer cell lines and could play a role in the development of new cancer therapies (Zhang et al., 2005).

Electronic and Exciton-Blocking Materials

Oxadiazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), where they act as electron transporters and hole/exciton blockers. Their high efficiency and low roll-off make them valuable in the electronics industry (Shih et al., 2015).

Liquid Crystalline Properties

A study of 1,2,4-oxadiazole derivatives showed their potential in liquid crystalline applications. The research demonstrated the relationship between the chemical structure and liquid crystalline properties, important for materials science and display technology (Ali & Tomi, 2018).

Wirkmechanismus

Target of Action

Oxadiazole derivatives have been reported to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, transcription, cell cycle progression, and angiogenesis .

Mode of Action

For instance, they can inhibit the activity of enzymes, thereby disrupting the biochemical pathways that these enzymes regulate .

Biochemical Pathways

These could include pathways involved in DNA replication, transcription, cell cycle progression, and angiogenesis .

Pharmacokinetics

In silico admet predictions and pharmacokinetic studies of related oxadiazole derivatives have confirmed high oral bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity . For instance, IC50 values of a synthesized oxadiazole derivative were observed to be 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Zukünftige Richtungen

The future directions for research on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . Additionally, these compounds could be explored for their potential as high-energy molecules or energetic materials .

Eigenschaften

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)methanediol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5,9,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULADBDRZFLHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)

![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)

![N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)